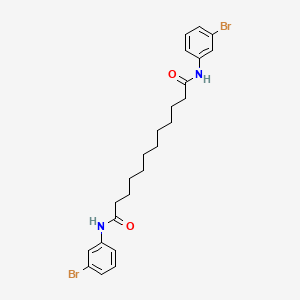

N,N'-bis(3-bromophenyl)dodecanediamide

Description

Properties

Molecular Formula |

C24H30Br2N2O2 |

|---|---|

Molecular Weight |

538.3 g/mol |

IUPAC Name |

N,N'-bis(3-bromophenyl)dodecanediamide |

InChI |

InChI=1S/C24H30Br2N2O2/c25-19-11-9-13-21(17-19)27-23(29)15-7-5-3-1-2-4-6-8-16-24(30)28-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H,27,29)(H,28,30) |

InChI Key |

JHBUFTDEHBVPHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-bromophenyl)dodecanediamide typically involves the reaction of 3-bromobenzoyl chloride with dodecanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-bromophenyl)dodecanediamide can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-bromophenyl)dodecanediamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in ether solvents.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thioamides.

Oxidation Reactions: Formation of quinones or other oxidized derivatives.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

N,N’-bis(3-bromophenyl)dodecanediamide has several scientific research applications, including:

Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.

Pharmaceuticals: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.

Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Industry: Utilized in the development of specialty chemicals and functional materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-bromophenyl)dodecanediamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The bromophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Brominated Aromatic Groups

Compounds A–C in feature N,N′-bis(3-bromophenyl) groups attached to a benzene-1,3-diamine core but vary in para-substituents (methyl, methoxy, tert-butyl). Key findings:

- Electron-withdrawing vs.

- Solubility : tert-Butyl groups in compound C increase hydrophobicity, whereas the target compound’s dodecanediamide chain may further reduce solubility in polar solvents.

Chain Length and Flexibility: Dodecanediamide vs. Shorter Linkers

- N,N′-1,3-phenylenebis(3-oxobutanamide) (CAS 13733-33-0, ): This compound has a shorter 1,3-phenylene linker and β-ketoamide groups. The dodecanediamide chain in the target compound likely offers greater conformational flexibility, which could influence crystallinity and melting points .

- N,N′-bis(3-bromophenyl)decanediamide analogs (e.g., ): Decanediamide derivatives with complex substituents highlight how chain length (C10 vs.

Halogen Positioning and Reactivity

- (1E,1'E)-N,N'-(methylenebis(4,1-phenylene))bis(1-(3-bromophenyl)-methanimine) (): The meta-bromine position in this Schiff base analog facilitates nucleophilic aromatic substitution, a reactivity that may extend to the target compound. This property is critical for post-synthetic modifications, such as introducing sulfonic acid groups .

- Fluorinated analogs (): The compound N,N'-[(2Z,4Z)-hexafluoror-2-pentenyl-4-ylidene]bis(3-bromoaniline) demonstrates how combining bromine with fluorine substituents enhances electrophilicity, suggesting that the target compound’s bromine atoms could similarly activate adjacent sites for reactions .

Data Table: Key Properties of Comparable Compounds

Q & A

Basic: What synthetic methodologies are optimal for preparing N,N'-bis(3-bromophenyl)dodecanediamide with high purity?

The synthesis typically involves nucleophilic addition of 3-bromophenylamine to a dodecanedioyl chloride derivative under anhydrous conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction rates and minimize side reactions .

- Temperature control : Maintain 0–5°C during amine addition to prevent thermal decomposition, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor via LC-MS for residual solvents or unreacted intermediates .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- NMR : Compare experimental and NMR spectra with DFT-predicted chemical shifts to validate bromophenyl and aliphatic chain environments .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89–1.92 Å) to confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Match observed [M+H] peaks with theoretical molecular weights (e.g., CHBrNO: 574.06 g/mol) .

Advanced: What strategies are effective in resolving contradictions between experimental and computational spectral data?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigate by:

- Solvent correction in DFT : Use implicit solvent models (e.g., PCM for DMSO) to align computational predictions with experimental NMR .

- Dynamic NMR : Analyze variable-temperature spectra to detect rotameric equilibria in the dodecanediamide backbone .

- Cross-validate with IR : Compare carbonyl stretching frequencies (1650–1700 cm) to rule out keto-enol tautomerism .

Advanced: How does solvent polarity influence the reactivity of this compound in cross-coupling reactions?

Solvent polarity modulates electron density at the bromine sites:

- Polar aprotic solvents (DMF, DMSO) : Enhance oxidative addition in Suzuki-Miyaura reactions by stabilizing Pd(0) intermediates .

- Low-polarity solvents (toluene) : Favor Ullmann-type couplings but may require higher temperatures (80–100°C) .

- Solubility optimization : Use Hansen solubility parameters to select solvents that maximize reactant dispersion (e.g., δ ≈ 18 MPa for aromatic interactions) .

Advanced: What computational methods are suitable for predicting the biological activity of this compound derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps for predicting ligand-receptor binding .

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like kinase enzymes (e.g., docking scores ≤ −7.0 kcal/mol suggest high affinity) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes under physiological conditions .

Advanced: How can researchers address polymorphism in this compound crystals?

- Screening polymorphs : Use solvent-drop grinding with 10+ solvents (e.g., acetonitrile, chloroform) to induce different crystal forms .

- Thermal analysis : DSC scans (10°C/min) identify melting points and phase transitions (e.g., Form I: 145°C; Form II: 138°C) .

- PXRD : Compare experimental patterns with Mercury-calculated profiles to assign space groups (e.g., triclinic vs. monoclinic) .

Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound?

- Forced degradation studies : Expose to UV light (254 nm), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via HPLC:

- LC-MS/MS : Identify degradation products using Q-TOF fragmentation patterns (e.g., m/z 158 for 3-bromoaniline) .

Advanced: How can synchrotron radiation enhance crystallographic studies of this compound?

- High-resolution data : Collect at λ = 0.7–1.0 Å to resolve disordered aliphatic chains (R < 0.03) .

- Anomalous dispersion : Exploit Br K-edge (λ = 0.92 Å) for phasing and absolute structure determination .

- Time-resolved crystallography : Track conformational changes during ligand binding at millisecond timescales .

Advanced: What are the challenges in correlating structure-activity relationships (SAR) for this compound analogs?

- Steric effects : Substituents at the 3-bromophenyl meta-position hinder rotation, altering binding kinetics .

- Electron-withdrawing groups : Nitro or CF substituents increase electrophilicity but may reduce solubility .

- In vitro assays : Test cytotoxicity (IC) against cancer cell lines (e.g., MCF-7, HepG2) and compare with computed logP values to refine SAR .

Advanced: How do researchers validate the reproducibility of synthetic protocols for this compound?

- Round-robin testing : Collaborate with 3+ labs to replicate synthesis under identical conditions (yield variance ≤5%) .

- DoE (Design of Experiments) : Use Minitab to optimize reaction parameters (e.g., 2 factorial design for temperature, solvent, catalyst) .

- Benchmark against literature : Compare NMR and melting points with prior studies (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.